molecular formula C11H6F2O3 B2820821 3-(3,4-Difluorophenyl)furan-2-carboxylic acid CAS No. 2013955-58-1

3-(3,4-Difluorophenyl)furan-2-carboxylic acid

Cat. No.: B2820821
CAS No.: 2013955-58-1
M. Wt: 224.163
InChI Key: KVUYIFCLDNFODP-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H6F2O3 and a molecular weight of 224.16 g/mol . This compound features a furan ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group. It is primarily used in pharmaceutical research and development due to its unique chemical properties.

Scientific Research Applications

3-(3,4-Difluorophenyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorophenyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde and furan-2-carboxylic acid.

    Condensation Reaction: The 3,4-difluorobenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Cyclization: The resulting intermediate undergoes cyclization to form the furan ring.

    Purification: The final product is purified using recrystallization or column chromatography to obtain high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)furan-2-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine.

    3-(3,4-Dimethylphenyl)furan-2-carboxylic acid: Similar structure but with methyl groups instead of fluorine.

    3-(3,4-Dimethoxyphenyl)furan-2-carboxylic acid: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

3-(3,4-Difluorophenyl)furan-2-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in pharmaceutical research .

Properties

IUPAC Name

3-(3,4-difluorophenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2O3/c12-8-2-1-6(5-9(8)13)7-3-4-16-10(7)11(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUYIFCLDNFODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(OC=C2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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